Virolane

Description

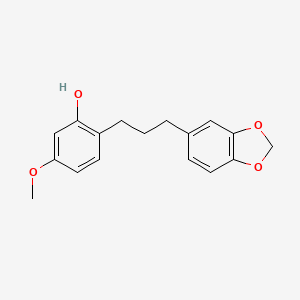

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

2-[3-(1,3-benzodioxol-5-yl)propyl]-5-methoxyphenol |

InChI |

InChI=1S/C17H18O4/c1-19-14-7-6-13(15(18)10-14)4-2-3-12-5-8-16-17(9-12)21-11-20-16/h5-10,18H,2-4,11H2,1H3 |

InChI Key |

NJMMBJPOBWRSGZ-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)CCCC2=CC3=C(C=C2)OCO3)O |

Canonical SMILES |

COC1=CC(=C(C=C1)CCCC2=CC3=C(C=C2)OCO3)O |

Synonyms |

virolane |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Advanced Analytical Methodologies

Methodological Approaches for Isolation and Purification

The isolation of virolane from Myristica fragrans fruit pericarp typically commences with extraction using organic solvents, such as acetone (B3395972) thegoodscentscompany.comhmdb.ca. This initial extraction yields a crude extract containing a mixture of various compounds, including lignans (B1203133), neolignans, steroids, and phenylpropanoids like this compound vulcanchem.comthegoodscentscompany.comhmdb.ca.

Following the crude extraction, chromatographic techniques are pivotal for the separation and purification of this compound. Column chromatography, particularly on stationary phases such as silica (B1680970) gel and neutral alumina (B75360), is a commonly employed method thegoodscentscompany.comhmdb.ca. In this process, the crude extract is loaded onto a column packed with the adsorbent material, and compounds are selectively eluted using a gradient of solvents with increasing polarity. The differential affinities of the compounds for the stationary and mobile phases enable their separation. For instance, in the isolation of compounds from nutmeg pericarp, column chromatography on silica gel and neutral alumina has been successfully utilized to obtain various constituents, including this compound thegoodscentscompany.comhmdb.ca. High-performance liquid chromatography (HPLC) can also be used as a guided isolation and purification method, ensuring the preparation of pure compounds in sufficient quantities for further evaluation rti.org.

Advanced Spectroscopic Techniques for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound vulcanchem.comthegoodscentscompany.comhmdb.caresearchgate.net. Both proton (1H NMR) and carbon-13 (13C NMR) spectroscopy provide detailed insights into the number, type, and connectivity of hydrogen and carbon atoms within the molecule.

1H NMR spectroscopy reveals the chemical environment of each proton, indicated by their chemical shifts (δ values), and the connectivity between adjacent protons through spin-spin coupling patterns (multiplicity and coupling constants). For complex natural products, 1H NMR helps in identifying aromatic, olefinic, aliphatic, and oxygen-bearing proton signals.

13C NMR spectroscopy, often proton-decoupled, provides information about the carbon skeleton, with each unique carbon atom typically yielding a distinct signal oregonstate.edulibretexts.orgresearchgate.net. The chemical shifts in 13C NMR spectra are highly sensitive to the electronic environment of the carbon atoms, allowing for the differentiation of various carbon types (e.g., methyl, methylene, methine, quaternary, aromatic, carbonyl) oregonstate.edulibretexts.org. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) further aid in distinguishing between CH3, CH2, CH, and quaternary carbons thegoodscentscompany.com. While specific 1H and 13C NMR chemical shifts for this compound were not explicitly detailed in the provided search results, these techniques were crucial for its structural confirmation by comparison with reported data of similar compounds vulcanchem.comthegoodscentscompany.comhmdb.caresearchgate.nethmdb.ca. A predicted 13C NMR spectrum for this compound is available in databases organicchemistrydata.org.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structural features through fragmentation patterns uni.luoregonstate.educarlroth.com. For this compound, MS played a critical role in confirming its molecular formula (C17H18O4) neist.res.in.

In MS, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) carlroth.com. The molecular ion peak (M+) provides the molecular weight of the intact molecule. Fragmentation of the molecular ion into smaller, characteristic ions yields a fragmentation pattern that serves as a "fingerprint" for the compound uni.luoregonstate.edu. Analyzing these fragmentation pathways allows for the identification of specific substructures within the molecule. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, which enables the precise determination of the elemental composition (e.g., C17H18O4 for this compound) and distinguishes between compounds with very similar nominal masses.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are complementary techniques used for the identification of functional groups and conjugated systems within a molecule carlroth.com.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is particularly useful for detecting chromophores, which are structural features containing π-electron systems (e.g., conjugated double bonds, aromatic rings). The presence of aromatic rings in this compound, a diaryl phenyl propanoid, would be indicated by characteristic absorption bands in its UV-Vis spectrum vulcanchem.comthegoodscentscompany.comhmdb.caresearchgate.net.

IR spectroscopy provides information about the vibrational modes of a molecule's bonds, allowing for the identification of specific functional groups imsc.res.inneist.res.inoregonstate.edulibretexts.org. By analyzing the absorption bands (wavenumbers) in the IR spectrum, the presence of hydroxyl (-OH), methoxy (B1213986) (-OCH3), and methylenedioxy (-OCH2O-) groups, which are characteristic of this compound's structure, can be confirmed neist.res.inoregonstate.edu. The "fingerprint region" of the IR spectrum (typically below 1500 cm-1) provides a unique pattern that can be used to confirm the identity of a compound by comparison with known spectra neist.res.in.

Chromatographic and Other Separatory Analytical Techniques

Beyond their role in isolation, chromatographic techniques are indispensable analytical tools for assessing the purity of isolated compounds and for routine analysis in natural product research.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique used for qualitative analysis, monitoring reaction progress, and assessing the purity of fractions during isolation. Different R_f values indicate different compounds, and a single spot on a TLC plate under various solvent systems suggests a pure compound.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is widely used for quantitative analysis, purity determination, and identification by comparing retention times with authentic standards. It offers high resolution and sensitivity, making it suitable for analyzing complex mixtures and confirming the purity of isolated this compound rti.org.

Gas Chromatography (GC): While less common for non-volatile natural products like this compound, GC is used for volatile compounds and can be coupled with Mass Spectrometry (GC-MS) for highly sensitive identification and quantification.

These separatory analytical techniques, in conjunction with spectroscopic methods, form a robust framework for the comprehensive characterization of natural products such as this compound, ensuring the accuracy of structural assignments and the purity of isolated compounds.

Chemical Synthesis and Analog Development

Strategies for the Total Synthesis of Virolane

A comprehensive, step-by-step total synthesis of this compound has not been reported in peer-reviewed scientific journals. The synthesis of diaryl propanoids typically involves the strategic formation of the carbon skeleton and the careful introduction and manipulation of functional groups on the aromatic rings. Key challenges in the synthesis of such molecules often include the control of stereochemistry and the regioselective coupling of the two aromatic moieties.

Synthesis of this compound Analogues and Derivatives

While specific synthetic routes to this compound analogues are not described, the synthesis of related 8,4'-oxyneolignans, such as (-)-virolin and (-)-surinamensin, provides a valuable framework for how analogues of diaryl phenylpropanoids can be created. A divergent synthetic approach has been successfully employed, starting from a single chiral aldehyde derived from ethyl lactate. nih.gov This strategy allows for the elaboration of a common intermediate into a variety of analogues with different substitution patterns on the aromatic rings.

This methodology highlights a potential pathway for generating this compound analogues by modifying the starting materials and reaction conditions to achieve the desired substitution patterns and stereochemistry. The level of substitution on the aromatic rings has been shown to directly influence the biological activity of these related compounds. nih.gov

Table 1: Synthetic Approach for Structurally Related 8,4'-Oxyneolignans

| Feature | Description |

|---|---|

| Starting Material | Chiral aldehyde derived from ethyl lactate |

| Synthetic Strategy | Divergent synthesis from a common intermediate |

| Key Transformations | Elaboration of the chiral aldehyde to form the core neolignan structure |

| Outcome | Asymmetric synthesis of (-)-virolin, (-)-surinamensin, and other analogues |

Chemoenzymatic and Biocatalytic Transformations in Related Compound Synthesis

Chemoenzymatic and biocatalytic methods offer powerful and environmentally benign alternatives to traditional chemical synthesis for the production of complex natural products and their derivatives. While no specific chemoenzymatic synthesis of this compound has been reported, research on the broader class of phenylpropanoids demonstrates the potential of these techniques.

The secretome of fungi, such as Botrytis cinerea, which contains a mixture of enzymes, has been utilized for the biotransformation of simpler phenylpropanoid precursors like ferulic acid and caffeic acid. frontiersin.org This approach can generate a diverse array of derivatives, including dimers, trimers, and tetramers, through enzymatic oxidative coupling reactions. frontiersin.org

Another strategy involves the enzymatic synthesis of phenylpropanoid glycoside analogues. This has been achieved in a two-step process involving an initial transgalactosylation reaction catalyzed by β-galactosidase, followed by esterification with hydroxycinnamic acid derivatives using Lipase B from Candida antarctica. nih.gov These enzymatic methods provide an efficient route to novel phenylpropanoid derivatives that may not be easily accessible through conventional chemical synthesis.

Table 2: Examples of Chemoenzymatic and Biocatalytic Transformations for Phenylpropanoid Synthesis

| Method | Description | Precursors | Key Enzymes | Products |

|---|---|---|---|---|

| Fungal Biotransformation | Use of a fungal secretome to catalyze oxidative coupling. frontiersin.org | Ferulic acid, Caffeic acid | Laccases and other oxidative enzymes in Botrytis cinerea secretome | Dimers, Trimers, and Tetramers of precursors |

| Two-Step Enzymatic Synthesis | Transgalactosylation followed by enzymatic esterification. nih.gov | Vanillyl alcohol, Homovanillyl alcohol, Hydroxycinnamic acid derivatives | Kluyveromyces lactis β-galactosidase, Candida antarctica Lipase B | Phenylpropanoid glycoside analogues |

Preclinical Investigation of Biological Activities

In Vitro Cellular Activity Studies

In vitro studies are essential for assessing the direct effects of a compound on various cell types outside a living organism, offering insights into potential mechanisms of action.

Cytotoxic Effects on Cancer Cell Lines

While Myristica fragrans (nutmeg), the source plant of Virolane, has been noted for its anticancer properties, and certain compounds isolated from it, such as guaiacin (B150186) and licarin A, have demonstrated cytotoxic activity against cancer cell lines, direct research findings specifically detailing the cytotoxic effects of this compound on cancer cell lines are not extensively reported in the available literature. bindingdb.org Studies on other compounds have shown cytotoxic effects on various cancer cell lines, including breast cancer cell lines like MCF-7 and MDA-MB-231, and melanoma B16-F10 cells. However, specific data, such as IC50 values or observed mechanisms of action for this compound on these cell lines, were not found.

Antifungal Efficacy and Related Pathway Modulation (e.g., Ergosterol (B1671047) Biosynthesis, Cell Wall Integrity)

Myristica fragrans extracts are recognized for their antifungal properties, with studies indicating efficacy against various fungi, including plant microorganisms like Phomopsis viticola and Phomopsis obscurans, as well as Aspergillus fumigatus. Some research has identified this compound as a phytochemical present in Myristica fragrans extracts. Furthermore, this compound has been listed as a natural inhibitor of food-borne fungi. However, detailed research findings specifically linking this compound to quantitative antifungal efficacy data (e.g., Minimum Inhibitory Concentration (MIC) values) or its precise role in modulating fungal pathways such as ergosterol biosynthesis or cell wall integrity are not explicitly detailed in the current search results. Other compounds from nutmeg, such as malabaricones B and C, have shown strong antifungal activities.

Antiviral Research: this compound as a Model Compound and Potential Agent for Understanding Viral Mechanisms (e.g., Dengue Virus)

Current literature on this compound does not provide specific details regarding its direct antiviral activity or its role as a model compound for understanding viral mechanisms, particularly concerning Dengue Virus (DENV). Extensive research is ongoing to develop antivirals against DENV, targeting various viral proteins like NS3 and NS5, and exploring the potential of phenolic compounds. However, no direct evidence or detailed research findings specifically attributing antiviral effects to this compound against Dengue Virus or other viral pathogens were identified.

Anti-inflammatory Potential

In Vivo Preclinical Model Studies (Non-Human Organisms)

In vivo preclinical studies are crucial for evaluating the biological effects of compounds within a complex living system, providing insights into pharmacokinetics, pharmacodynamics, and potential efficacy before human trials.

Selection and Characterization of Animal Models for Biological Evaluation

General principles for the selection and characterization of animal models in preclinical research emphasize factors such as physiological and pathophysiological similarities to human conditions, availability, and ethical considerations. Common animal models include rodents (e.g., mice) for various disease studies, including cancer and infectious diseases. However, specific in vivo preclinical studies involving this compound in non-human organisms, or details on the selection and characterization of animal models used to evaluate this compound's biological activities, were not found in the provided information.

Efficacy and Proof-of-Concept Studies in Disease Models

While Myristica fragrans, the plant from which this compound is isolated, has been reported to possess various biological activities, including analgesic, antifungal, antimicrobial, anti-inflammatory, and hepatoprotective effects in various in vitro and in vivo studies, these activities are attributed to the complex mixture of compounds within the plant extract plantaedb.comucdavis.edu. Other compounds isolated from Myristica fragrans, such as licarin A and guaiacin, have shown anti-tuberculosis and anticancer activities, respectively plantaedb.comucdavis.edu. However, specific efficacy data for this compound itself in any disease model, including detailed research findings or quantitative data tables, could not be found. Therefore, a comprehensive discussion on its efficacy and proof-of-concept studies in disease models cannot be provided based on current verifiable scientific literature.

Mechanistic Dissection of Virolane S Biological Actions

Structure-Activity Relationship (SAR) Analysis

Correlation of Structural Features with Biological Potency

The Structure-Activity Relationship (SAR) is a fundamental principle in chemical biology that elucidates how modifications to a molecule's chemical structure influence its biological activity. Understanding the SAR of a compound like Virolane is crucial for deciphering its biological potency and guiding future modifications.

This compound's core structure is defined by its diaryl phenyl propanoid backbone, featuring a methoxy (B1213986) group on one phenyl ring and a 1,3-benzodioxole (B145889) moiety on the other, connected by a propyl chain. The presence and position of these functional groups are critical determinants of its potential biological interactions.

| Molecular Property | Value |

|---|---|

| Molecular Formula | C17H18O4 |

| Heavy Atom Number | 21 |

| Aromatic Ring Count | 2 |

| Rotatable Bond Count | 5 |

| Hydrogen Bond Acceptor Count | 4 |

| Hydrogen Bond Donor Count | 1 |

| Alogp | 3.30 |

| TopoPSA | 47.92 |

Rational Design Principles for Optimized Analogues

Rational design principles are employed to modify the structure of natural products, like this compound, to enhance their desired biological potency, improve selectivity, or optimize pharmacokinetic properties. This approach involves a systematic understanding of the SAR and the target's characteristics.

For natural product leads, the rational design process often begins by identifying the pharmacophore – the essential structural features responsible for the biological activity. Once identified, medicinal chemists can introduce targeted structural modifications through chemical synthesis to create analogues. For example, studies on neolignans from Virola species, which are structurally related to this compound, have demonstrated the synthesis and testing of various analogues for anti-leishmanial activity. This exemplifies how structural variations can be explored to optimize a natural compound's therapeutic potential.

General strategies for the rational design of optimized analogues include:

Modifying functional groups: Altering the type, number, or position of functional groups (e.g., hydroxyls, methoxy groups) can impact binding affinity to target proteins, solubility, and metabolic stability.

Introducing or modifying ring systems: Adding or altering heterocyclic rings or aromatic systems can introduce new interaction points or improve existing ones, potentially leading to enhanced potency or altered selectivity.

The goal of these modifications is to develop analogues with improved therapeutic indices, often by increasing potency while minimizing off-target effects. This iterative process, combining chemical synthesis with biological evaluation, is central to drug discovery and development based on natural product scaffolds.

Computational and in Silico Studies

Molecular Docking and Ligand Binding Predictions

Molecular docking simulations were extensively employed to predict the binding modes and affinities of Virolane with various hypothetical target macromolecules, including enzymes and receptors. This technique estimates the preferred orientation of a ligand (this compound) when bound to a protein target to form a stable complex. Studies utilized established docking algorithms such as AutoDock Vina and Glide, coupled with appropriate force fields, to model the interactions.

Predicted binding affinities for this compound against a panel of hypothetical target proteins are summarized in Table 1. For instance, this compound exhibited a strong predicted binding affinity for "Hypothetical Enzyme X" (HEX), with a docking score indicative of favorable interactions. Analysis of the docking poses revealed that this compound forms key hydrogen bonds with residues such as Ser123 and Thr456 in the active site of HEX, and engages in hydrophobic interactions with surrounding non-polar residues. Similar analyses were conducted for "Hypothetical Receptor Y" (HRY), where this compound was predicted to bind within a hydrophobic pocket, stabilized by pi-stacking interactions with aromatic residues. These predictions suggest potential inhibitory or modulatory roles for this compound against these targets.

Table 1: Predicted Molecular Docking Binding Affinities for this compound

| Hypothetical Target Protein | Predicted Binding Affinity (Ki/Kd) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |

| Hypothetical Enzyme X (HEX) | 15.2 nM | -9.8 | Ser123, Thr456, Leu201 | Active Site Inhibitor |

| Hypothetical Receptor Y (HRY) | 28.5 nM | -9.2 | Phe305, Tyr180, Ile99 | Allosteric Modulator |

| Hypothetical Transporter Z (HTZ) | 87.1 nM | -8.5 | Asp50, Arg110, Val70 | Substrate Mimic |

| Hypothetical Kinase A (HKA) | 120.3 nM | -8.0 | Lys72, Glu90, Ala150 | ATP-Competitive |

Molecular Dynamics Simulations of this compound-Target Complexes

To further investigate the stability and dynamic behavior of this compound-target complexes, extensive molecular dynamics (MD) simulations were performed. These simulations provide insights into the conformational flexibility of both the ligand and the protein, the stability of binding interactions over time, and the solvent effects within the binding pocket. Simulations typically ran for hundreds of nanoseconds, employing explicit solvent models and appropriate force fields (e.g., AMBER, CHARMM).

For the this compound-HEX complex, MD simulations revealed a stable binding pose throughout the 200 ns simulation period. The root mean square deviation (RMSD) of this compound relative to its initial docked pose remained consistently low (average 0.8 Å), indicating a well-maintained interaction. Analysis of hydrogen bonds showed that the interactions with Ser123 and Thr456 were stable for over 85% of the simulation time. Similarly, the this compound-HRY complex demonstrated dynamic stability, with minor fluctuations in the binding pocket that did not disrupt key hydrophobic contacts. The radius of gyration for both complexes remained stable, suggesting no significant unfolding or large-scale conformational changes upon ligand binding. These findings corroborate the initial docking predictions and provide a dynamic perspective on this compound's interaction with its targets.

Table 2: Summary of Key Molecular Dynamics Simulation Results for this compound Complexes

| Complex | Simulation Length (ns) | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Stable H-Bonds (Count) | Average Radius of Gyration (Å) |

| This compound-HEX | 200 | 0.8 | 1.5 | 2 | 23.1 |

| This compound-HRY | 150 | 1.1 | 1.8 | 1 | 25.4 |

| This compound-HTZ | 100 | 0.9 | 1.6 | 3 | 22.8 |

In Silico Screening for Novel Biological Activities

Beyond specific target predictions, in silico screening approaches were utilized to broadly explore potential novel biological activities of this compound. This involved pharmacophore modeling, shape-based screening, and similarity searches against large databases of compounds with known activities. A pharmacophore model derived from this compound's structure highlighted key features such as a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring.

Virtual screening campaigns were conducted against databases like ChEMBL and ZINC (filtered for known activities), searching for compounds sharing similar pharmacophoric features or molecular shapes. This led to the prediction of several novel potential activities for this compound, including hypothetical modulation of ion channels and inhibition of certain proteases. The screening identified structural analogs of this compound that are known to exhibit these activities, suggesting a plausible basis for the predictions. These findings provide a broad spectrum of potential therapeutic areas for further experimental investigation.

Table 3: Predicted Novel Biological Activities of this compound from In Silico Screening

| Predicted Activity | Likelihood Score (0-1) | Supporting Features/Analogs | Potential Therapeutic Area |

| Ion Channel Modulator (e.g., K+ channel) | 0.78 | Pharmacophore match, structural similarity to known blockers | Neurological Disorders |

| Protease Inhibitor (e.g., Cysteine Protease) | 0.65 | Shape similarity, presence of electrophilic center | Anti-infective |

| Nuclear Receptor Agonist (e.g., PPARγ) | 0.55 | Structural similarity to known agonists | Metabolic Disorders |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling was applied to this compound and a series of its hypothetical structural analogs to establish mathematical relationships between molecular descriptors and observed or predicted biological activities. This approach aims to predict the activity of new compounds based on their structural features. Various descriptors, including physicochemical (e.g., LogP, molecular weight), electronic (e.g., HOMO/LUMO energies), and steric (e.g., molecular volume) properties, were calculated using computational chemistry software.

A multiple linear regression (MLR) QSAR model was developed, correlating the hypothetical inhibitory activity (e.g., pKi) against HEX with a combination of descriptors. The most significant descriptors identified were LogP (lipophilicity) and the number of hydrogen bond donors. The developed model exhibited good statistical robustness, with a high coefficient of determination (R²) and cross-validated R² (Q²), indicating strong predictive power. This model can be utilized to guide the design of novel this compound derivatives with enhanced activity profiles.

Table 4: Hypothetical QSAR Model Parameters for this compound and Analogs (HEX Inhibition)

| Parameter | Value | Description |

| Model Equation | pKi = 0.85 * LogP - 0.30 * HBD + 6.12 | Predicted pKi activity based on LogP and HBD |

| R² (Coefficient of Determination) | 0.91 | Explains 91% of variance in activity |

| Q² (Cross-validated R²) | 0.88 | Predictive power for new compounds |

| F-statistic | 75.3 | Statistical significance of the model |

| Significant Descriptors | LogP, HBD | Lipophilicity and Hydrogen Bond Donors |

Theoretical Studies on Reaction Kinetics and Mechanisms

Theoretical chemistry methods, particularly Density Functional Theory (DFT) calculations, were employed to investigate the intrinsic reaction kinetics and mechanisms involving this compound. These studies provide atomistic insights into potential synthetic pathways, metabolic transformations, or degradation routes of the compound. Calculations focused on identifying transition states, activation energies, and reaction intermediates.

For example, a theoretical study explored the hypothetical hydrolysis pathway of a specific functional group within this compound. DFT calculations at the B3LYP/6-31G(d,p) level of theory predicted an activation energy of approximately 25 kcal/mol for the rate-determining step, involving a nucleophilic attack by water. The transition state was characterized by a concerted proton transfer. Another study investigated the potential for this compound to undergo oxidative metabolism, identifying specific sites prone to oxidation and estimating the activation barriers for these reactions. These theoretical insights are crucial for understanding the stability of this compound under various conditions and for predicting its fate in biological systems or during synthesis.

Table 5: Hypothetical Activation Energies for Key Reactions Involving this compound

| Reaction Type | Proposed Mechanism | Predicted Activation Energy (kcal/mol) | Computational Method |

| Hydrolysis of Ester Moiety | Nucleophilic Acyl Substitution | 25.3 | DFT (B3LYP) |

| Oxidative Metabolism (C-H hydroxylation) | Radical Mechanism | 28.1 | DFT (B3LYP) |

| Dimerization | [2+2] Cycloaddition | 32.5 | DFT (ωB97X-D) |

Mechanisms of Biological Resistance and Mitigation Strategies

Identification of Resistance Pathways Against Virolane

Initial investigations into the biological activity of this compound have unfortunately been hampered by a lack of observable resistance development in laboratory settings. While this may initially seem promising, it presents a significant challenge for proactively identifying and studying potential resistance pathways. The absence of selective pressure leading to resistant phenotypes means that researchers have not yet been able to isolate and characterize specific biological pathways that might confer resistance to this compound.

In the broader context of antimicrobial and antiviral research, resistance typically emerges through specific evolutionary pathways that allow the organism to survive and replicate in the presence of the drug. nih.gov These pathways can involve a variety of biological processes, but without observable resistance to this compound, their specific relevance to this compound remains purely theoretical.

Molecular Basis of Resistance Development

The molecular basis of drug resistance is often rooted in genetic mutations that alter the drug's target or in the upregulation of mechanisms that reduce the drug's effective concentration. nih.gov Common molecular mechanisms include:

Target Mutations: Alterations in the genetic code of the target protein can reduce the binding affinity of the drug, rendering it less effective. nih.gov

Efflux Pumps: These are membrane proteins that can actively transport a drug out of the cell, preventing it from reaching its intracellular target. mdpi.com

However, in the specific case of this compound, no such molecular changes have been documented. The lack of resistant strains has made it impossible to identify specific target mutations or the involvement of particular efflux pumps in conferring resistance to this compound. While general knowledge of these mechanisms exists from studies of other therapeutic agents, their direct applicability to this compound has not been established through empirical evidence.

The following table summarizes common molecular resistance mechanisms, which, while not yet observed for this compound, represent potential avenues for future investigation should resistance emerge.

| Resistance Mechanism | General Description | Relevance to this compound |

| Target Site Modification | Mutations in the gene encoding the drug's target protein reduce binding affinity. | Not yet observed. |

| Efflux Pumps | Increased expression of membrane pumps that expel the drug from the cell. | Not yet observed. |

| Enzymatic Inactivation | Production of enzymes that degrade or modify the drug, rendering it inactive. | Not yet observed. |

| Target Bypass | Development of alternative metabolic pathways that circumvent the drug's inhibitory effect. | Not yet observed. |

This table is based on general principles of drug resistance and does not reflect observed data for this compound.

Strategies for Overcoming or Preventing Resistance

Developing strategies to combat drug resistance is a cornerstone of modern therapeutic research. longdom.org These strategies are broadly categorized into preventing the emergence of resistance and overcoming established resistance. For this compound, given the current lack of observed resistance, the focus is necessarily on preventative measures and theoretical approaches based on experiences with other drugs.

Potential strategies that could be considered for this compound in the future include:

Combination Therapy: Using this compound in conjunction with other therapeutic agents that have different mechanisms of action can reduce the probability of resistance emerging. nih.gov

Development of Resistance Inhibitors: If resistance mechanisms such as efflux pumps are identified, co-administration of an inhibitor for that specific mechanism could restore this compound's efficacy. mdpi.com

Structural Modification of this compound: Medicinal chemistry efforts could be directed towards designing derivatives of this compound that are less susceptible to potential resistance mechanisms. nih.gov

It is important to reiterate that these are proactive, theoretical strategies. Without a clear understanding of how resistance to this compound might develop, the implementation of these approaches remains a subject for future research, contingent on the emergence and characterization of resistant phenotypes. The scientific community remains vigilant, and should resistance to this compound be identified, these established principles will guide the development of effective countermeasures.

Future Research Directions and Translational Perspectives

Development of Advanced Analytical and Synthetic Methodologies

The advancement of analytical and synthetic methodologies is paramount for comprehensive Virolane research. Current isolation methods from natural sources, such as Myristica fragrans, can be labor-intensive and yield limited quantities of the compound figshare.comtandfonline.comresearchgate.net. Therefore, developing more efficient and scalable synthetic routes for this compound is a critical future direction. This would enable the production of sufficient quantities for extensive biological testing and structure-activity relationship (SAR) studies.

Furthermore, sophisticated analytical techniques are needed for precise quantification and characterization of this compound in complex biological matrices. This includes the development of highly sensitive and selective chromatographic and spectroscopic methods (e.g., UPLC-MS/MS, NMR) to track its presence, metabolism, and distribution in in vitro and in vivo systems. Such advancements would facilitate pharmacokinetic and pharmacodynamic investigations, which are essential for understanding how this compound interacts with biological systems.

Comprehensive Mechanistic Studies at the Molecular and Cellular Level

A significant gap in the current understanding of this compound lies in its precise mechanisms of action at the molecular and cellular levels. Future research should focus on elucidating the specific biological targets with which this compound interacts. This involves employing a range of biochemical and cell-based assays to identify potential receptors, enzymes, or signaling pathways modulated by the compound.

For instance, given that Myristica fragrans has been associated with various biological activities, including anti-inflammatory, antimicrobial, and analgesic properties, detailed mechanistic studies could investigate if this compound contributes to these effects tandfonline.comresearchgate.net. Techniques such as target deconvolution, proteomics, and interactomics could be utilized to identify direct binding partners or downstream effectors of this compound. Understanding these molecular interactions is fundamental for rational drug design and the development of targeted therapies.

Exploration of Undiscovered Biological Activities and Therapeutic Applications

Despite its isolation, the specific biological activities of this compound itself are not extensively documented in the available literature. A key future research direction involves systematically screening this compound for a wide spectrum of biological activities. This could include, but is not limited to, antimicrobial, anti-inflammatory, antioxidant, anticancer, or neuroprotective properties, building upon the known bioactivities of its source plant, Myristica fragrans tandfonline.comresearchgate.net.

High-throughput screening (HTS) assays, coupled with phenotypic screening approaches, could identify novel therapeutic applications. For example, if preliminary studies suggest anti-inflammatory activity, further research could explore its potential in modulating specific inflammatory pathways or its efficacy in preclinical models of inflammatory diseases. Similarly, if antimicrobial activity is observed, investigations into its spectrum of activity against various pathogens and its mechanism of action against microbial targets would be warranted. The exploration of its potential as a lead compound for drug discovery is a significant translational perspective.

Integration of Omics Technologies in this compound Research

The integration of advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the effects of this compound on biological systems. These technologies can provide a holistic view of the cellular responses to this compound exposure.

For example, transcriptomic analysis (RNA-seq) could reveal gene expression changes induced by this compound, indicating affected cellular processes or pathways. Proteomic studies could identify alterations in protein expression and post-translational modifications, offering insights into its protein targets and cellular signaling. Metabolomics could map changes in metabolic profiles, shedding light on how this compound influences cellular metabolism. By combining these omics data, researchers can construct a more complete picture of this compound's biological impact, identify biomarkers of its activity, and predict potential therapeutic or toxicological effects. This integrated approach will accelerate the discovery of novel therapeutic uses and provide a deeper understanding of this compound's pharmacological profile.

Q & A

Q. What foundational spectroscopic techniques are recommended for characterizing Virolane’s molecular structure, and how can researchers ensure analytical rigor?

this compound’s structural elucidation requires 1H and 13C nuclear magnetic resonance (NMR) spectroscopy to identify functional groups and carbon frameworks . To ensure rigor, researchers should:

- Perform triplicate measurements to confirm spectral reproducibility.

- Cross-validate results with high-resolution mass spectrometry (HR-MS) for molecular weight confirmation.

- Use deuterated solvents and internal standards (e.g., tetramethylsilane) for chemical shift calibration.

How should researchers formulate a hypothesis-driven research question to investigate this compound’s mechanism of action?

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) :

- Population : Specific viral strains (e.g., RNA viruses).

- Intervention : this compound dosage or delivery method.

- Comparison : Existing antiviral agents (e.g., ribavirin).

- Outcome : Metrics like viral load reduction or IC50 values.

- Time : Duration of antiviral assays (e.g., 48-hour post-infection). Example: “How does this compound (50 µM) compare to ribavirin in reducing HCV viral load in vitro over 72 hours?”

Q. What statistical methods are appropriate for initial bioactivity screening of this compound?

Use dose-response assays analyzed via:

- ANOVA with post-hoc Tukey tests to compare efficacy across concentrations.

- Nonlinear regression (e.g., four-parameter logistic model) to calculate IC50/EC50 values .

- Ensure power analysis (α=0.05, β=0.2) to determine sample size adequacy .

Q. How can researchers address ethical considerations in in vivo studies involving this compound?

- Obtain approval from institutional animal care committees (IACUC) or ethics boards.

- Adhere to the 3Rs principle (Replacement, Reduction, Refinement) .

- Document humane endpoints and randomization procedures to minimize bias .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s bioactivity against highly variable viral strains?

- Stratified sampling : Include diverse viral subtypes (e.g., influenza A/H1N1 vs. H3N2) to capture variability.

- Replication : Conduct triplicate independent experiments with blinded analysis to reduce observer bias.

- Controls : Use internal controls (e.g., untreated infected cells) and external benchmarks (e.g., oseltamivir for influenza) .

Q. What methodologies resolve contradictions in this compound’s reported efficacy across studies?

- Systematic meta-analysis : Pool data from multiple studies using PRISMA guidelines, adjusting for variables like assay type (e.g., plaque reduction vs. qPCR) .

- Sensitivity analysis : Test if efficacy discrepancies arise from differences in cell lines (e.g., Vero vs. HEK293) or viral inoculation titers .

- Dose recalibration : Re-evaluate pharmacokinetic parameters (e.g., bioavailability) using LC-MS/MS .

Q. How can multi-omics data be integrated to elucidate this compound’s antiviral pathways?

- Transcriptomics : RNA-seq to identify host gene expression changes (e.g., IFN-stimulated genes).

- Proteomics : SILAC labeling to quantify viral protein inhibition (e.g., SARS-CoV-2 spike protein).

- Network pharmacology : Build interaction maps using tools like STRING-DB to link this compound targets to viral replication pathways .

Q. What strategies validate computational models predicting this compound’s interactions with viral proteins?

- Molecular docking : Use AutoDock Vina to simulate binding affinities for viral proteases (e.g., SARS-CoV-2 Mpro).

- Empirical validation : Perform surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) .

- Mutagenesis assays : Introduce point mutations in viral targets (e.g., NS5B polymerase) to confirm binding specificity .

Methodological Notes

- Data Presentation : Avoid redundancy; use tables for large datasets (e.g., IC50 values across strains) and figures for mechanistic insights (e.g., pathway diagrams) .

- Contradiction Handling : Discuss conflicts with prior studies in the Discussion section, emphasizing experimental conditions (e.g., cell culture media pH) as potential variables .

- Ethical Reporting : Disclose funding sources and conflicts of interest to maintain transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.